molecular formula C15H16N2O B3030131 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one CAS No. 869640-41-5

7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one

Cat. No.: B3030131
CAS No.: 869640-41-5
M. Wt: 240.30
InChI Key: IAXZYZLBSPZMGH-UHFFFAOYSA-N
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Description

7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one (BTHN) is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of naphthyridine, and it is a bicyclic aromatic compound with a benzyl group attached to the nitrogen atom. BTHN is of interest to researchers due to its potential applications in scientific research and laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Modifications

  • Synthesis Techniques : Research has focused on developing synthesis methods for derivatives of 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one. Messinger and Meyer-Barrientos (1981) described the preparation of tetrahydro-1,7-naphthyridine derivatives from ethyl 7-benzyl-5-oxo-tetrahydro-1,7-naphthyridine-6-carboxylate (Messinger & Meyer-Barrientos, 1981).

  • Improved Synthesis Methods : Dow and Schneider (2001) reported an improved synthesis method for 5,6,7,8-tetrahydro-1,7-naphthyridine, highlighting its potential as a pharmacologically active core structure (Dow & Schneider, 2001).

  • Synthesis of Antiviral Agents : Boros et al. (2009) explored the synthesis of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives as HIV-integrase inhibitors, demonstrating potent antiviral activity in cellular assays (Boros et al., 2009).

Biological and Pharmacological Applications

  • NK1 Receptor Antagonists : Natsugari et al. (1999) synthesized cyclic analogues of 1,7-naphthyridine-6-carboxamide as NK1 receptor antagonists, showing potential for treating bladder function disorders (Natsugari et al., 1999).

  • Antioxidant Activity : Nam et al. (2007) investigated tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol as antioxidants in lipid membranes and low-density lipoproteins, demonstrating strong antioxidant activity (Nam et al., 2007).

  • c-Met Kinase Inhibitors : Wang et al. (2013) identified 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one as a new class of c-Met kinase inhibitor, highlighting the multivalent nature of the 1,6-naphthyridine scaffold in medicinal chemistry (Wang et al., 2013).

  • Efflux Pump Inhibition in Antibacterial Resistance : Oliveira-Tintino et al. (2020) studied 1,8-naphthyridine sulfonamides for their inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains, revealing potential antibacterial activity (Oliveira-Tintino et al., 2020).

Properties

IUPAC Name

7-benzyl-1,5,6,8-tetrahydro-1,7-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15-7-6-13-8-9-17(11-14(13)16-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXZYZLBSPZMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90722800
Record name 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869640-41-5
Record name 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one
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7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one
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7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one
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7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one
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7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one

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